Heptamidine Exhibits Intermediate TbAQP2 Transport Inhibition Ki Relative to Pentamidine and Octamidine
Heptamidine demonstrates a Ki of 0.123 ± 0.010 μM for inhibition of [3H]-pentamidine transport by the TbAQP2/HAPT1 aquaglyceroporin transporter in Trypanosoma brucei [1]. This value positions Heptamidine between pentamidine (Ki = 0.036 ± 0.0006 μM; 3.4-fold higher affinity) and octamidine (Ki = 2.16 ± 0.48 μM; 17.6-fold lower affinity) [1]. The Gibbs free energy difference relative to pentamidine transport (δΔG0 PMD) is 3.1 kJ/mol for Heptamidine versus 10.2 kJ/mol for octamidine [1].
| Evidence Dimension | Inhibition constant (Ki) for TbAQP2/HAPT1-mediated pentamidine transport |
|---|---|
| Target Compound Data | Ki = 0.123 ± 0.010 μM |
| Comparator Or Baseline | Pentamidine: Ki = 0.036 ± 0.0006 μM; Octamidine: Ki = 2.16 ± 0.48 μM; Hexamidine: Ki = 0.058 ± 0.011 μM |
| Quantified Difference | Heptamidine Ki is 3.4× higher than pentamidine; 17.6× lower than octamidine; 2.1× higher than hexamidine |
| Conditions | [3H]-pentamidine transport assay in T. brucei expressing TbAQP2/HAPT1 |
Why This Matters
Users evaluating diamidine uptake mechanisms or designing compounds for modulated transporter recognition should select Heptamidine when intermediate transport inhibition kinetics are required, avoiding the extremely high affinity of pentamidine or the substantially reduced affinity of octamidine.
- [1] Alsford, S., et al. (2020). Table 1: Pentamidine analogues with an aliphatic linker. Antimicrobial Agents and Chemotherapy. PMC7473772. View Source
